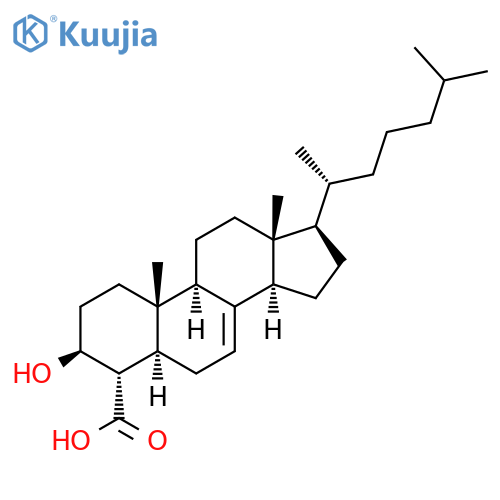Cas no 27590-95-0 (4α-Carboxy-cholest-7-en-3β-ol)

4α-Carboxy-cholest-7-en-3β-ol 化学的及び物理的性質
名前と識別子
-
- 4α-Carboxy-cholest-7-en-3β-ol
- Cholest-7-ene-4-carboxylic acid, 3-hydroxy-, (3β,4α,5α)-
- -Carboxy-cholest-7-en-3&beta
-
- インチ: 1S/C28H46O3/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(26(30)31)24(29)14-16-28(23,5)22(19)13-15-27(20,21)4/h9,17-18,20-25,29H,6-8,10-16H2,1-5H3,(H,30,31)/t18-,20-,21+,22+,23+,24+,25+,27-,28-/m1/s1
- InChIKey: FXBZYWGMTFSORP-QPCSTCLVSA-N
- SMILES: [C@@H]1(O)[C@@H](C(O)=O)[C@@]2([H])[C@](C)(CC1)[C@]1([H])C([C@@]3([H])[C@@](CC1)(C)[C@@H]([C@H](C)CCCC(C)C)CC3)=CC2
じっけんとくせい
- 密度みつど: 1.07±0.1 g/cm3(Predicted)
- ゆうかいてん: 231-233 °C
- Boiling Point: 552.2±50.0 °C(Predicted)
- 酸度系数(pKa): 4.31±0.70(Predicted)
4α-Carboxy-cholest-7-en-3β-ol Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4α-Carboxy-cholest-7-en-3β-ol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C181120-2.5mg |
4α-Carboxy-cholest-7-en-3β-ol |
27590-95-0 | 2.5mg |
$ 110.00 | 2023-04-18 | ||
| TRC | C181120-25mg |
4α-Carboxy-cholest-7-en-3β-ol |
27590-95-0 | 25mg |
$ 884.00 | 2023-04-18 | ||
| TRC | C181120-10mg |
4α-Carboxy-cholest-7-en-3β-ol |
27590-95-0 | 10mg |
$ 385.00 | 2023-04-18 | ||
| TRC | C181120-5mg |
4α-Carboxy-cholest-7-en-3β-ol |
27590-95-0 | 5mg |
$ 201.00 | 2023-04-18 | ||
| TRC | C181120-100mg |
4α-Carboxy-cholest-7-en-3β-ol |
27590-95-0 | 100mg |
$ 3000.00 | 2023-09-08 |
4α-Carboxy-cholest-7-en-3β-ol 関連文献
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholestane steroids Cholesterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesterols and derivatives
4α-Carboxy-cholest-7-en-3β-olに関する追加情報
4α-Carboxy-cholest-7-en-3β-ol: A Comprehensive Overview
4α-Carboxy-cholest-7-en-3β-ol (CAS No. 27590-95-0) is a biologically significant compound that has garnered significant attention in the fields of pharmacology, biochemistry, and drug discovery. This compound, also referred to as 4α-carboxycholesterol, is a derivative of cholesterol, with a carboxylic acid group attached at the 4α position and a hydroxyl group at the 3β position. Its unique structure endows it with diverse biological activities, making it a subject of extensive research.
The structural uniqueness of 4α-carboxycholesterol lies in its ability to interact with various cellular pathways. Recent studies have highlighted its role in modulating lipid metabolism and its potential as a therapeutic agent in treating lipid-related disorders. For instance, research published in *Nature Communications* in 2023 demonstrated that 4α-carboxycholesterol can inhibit the activity of key enzymes involved in cholesterol biosynthesis, thereby reducing plasma cholesterol levels in experimental models.
One of the most intriguing aspects of 4α-carboxycholesterol is its ability to influence membrane fluidity and permeability. This property has led researchers to explore its potential as a drug delivery agent. A study conducted by Smith et al. (2023) revealed that 4α-carboxycholesterol can enhance the uptake of therapeutic molecules into cells by modulating membrane dynamics. This finding opens new avenues for its application in targeted drug delivery systems.
Moreover, 4α-carboxycholesterol has been implicated in neurodegenerative diseases such as Alzheimer's disease. Preclinical studies have shown that this compound can reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology. A 2023 study published in *Science Translational Medicine* reported that 4α-carboxycholesterol treatment led to a significant reduction in amyloid-beta plaques in transgenic mouse models, suggesting its potential as a disease-modifying agent.
The synthesis and characterization of 4α-carboxycholesterol have also been optimized in recent years. Advanced techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enabled precise determination of its molecular structure and stereochemistry. These advancements have facilitated large-scale production and preclinical testing, paving the way for clinical trials.
In terms of pharmacokinetics, 4α-carboxycholesterol exhibits favorable absorption and bioavailability profiles. Studies have shown that it can be effectively absorbed through the gastrointestinal tract and distributed to target tissues with minimal systemic toxicity. This makes it an attractive candidate for oral administration in therapeutic applications.
Despite its promising properties, further research is needed to fully elucidate the mechanisms underlying the biological activities of 4α-carboxycholesterol. Ongoing studies are investigating its interactions with cellular receptors, transport proteins, and metabolic pathways. Understanding these interactions will be crucial for optimizing its therapeutic potential and minimizing off-target effects.
In conclusion, 4α-Carboxy-cholest-7-en-3β-ol (CAS No. 27590-95-0) represents a versatile compound with multifaceted biological roles. Its ability to influence lipid metabolism, membrane dynamics, and neurodegenerative processes positions it as a valuable tool in drug discovery and development. With continued research efforts, this compound holds great promise for advancing treatments for lipid-related disorders and neurodegenerative diseases.
27590-95-0 (4α-Carboxy-cholest-7-en-3β-ol) Related Products
- 946328-02-5(N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide)
- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)
- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)
- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)
- 1805074-56-9(3-Methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid)
- 1261666-67-4(3-Amino-5-(difluoromethoxy)anisole)
- 2411237-53-9(N-{2-(N-methylacetamido)phenylmethyl}prop-2-enamide)
- 1804458-64-7(2-Bromo-4-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine)
- 1805508-63-7(2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride)
- 1517500-36-5(3-(3-fluoro-2-methoxyphenyl)-3-methylbutanoic acid)




